1-(3-pyridin-3-ylpropanoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid
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Description
The compound is an organic molecule with several functional groups. It contains a pyridine ring, a propanoyl group, a pyrimidine ring, a piperazine ring, and a carboxylic acid group. These functional groups suggest that the compound could have a variety of chemical properties and could participate in various types of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and pyrimidine) could contribute to the stability of the molecule. The piperazine ring could introduce flexibility into the molecule, and the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The pyridine and pyrimidine rings could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (such as the carboxylic acid) could make the compound soluble in polar solvents. The compound could also exhibit properties such as fluorescence or absorbance in the UV/visible region, depending on the structure of the aromatic rings .Future Directions
Properties
IUPAC Name |
1-(3-pyridin-3-ylpropanoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-15(5-4-13-3-1-6-18-11-13)22-10-9-21(12-14(22)16(24)25)17-19-7-2-8-20-17/h1-3,6-8,11,14H,4-5,9-10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGUEPJQGKFQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C2=NC=CC=N2)C(=O)O)C(=O)CCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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